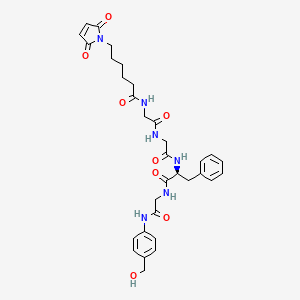
Rosuvastatin D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rosuvastatin D3 is a deuterated form of rosuvastatin, a synthetic lipid-lowering agent belonging to the statin class of medications. It is primarily used to lower cholesterol levels and reduce the risk of cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rosuvastatin D3 involves several steps, including the preparation of key intermediates. One efficient approach involves the aerobic oxidation of 5-pyrimidinemethanol in the presence of cobalt nitrate, dimethylglyoxime, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under mild reaction conditions . This method does not require hazardous or expensive chemicals and is suitable for scale-up.
Industrial Production Methods
Industrial production of this compound often involves the use of cesium salts (acetate, lactate, aspartate, and glutamate) for the preparation of rosuvastatin calcium-loaded nanoparticles through a spray drying method . This process ensures the production of high-purity this compound suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions
Rosuvastatin D3 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohols to aldehydes or ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Cobalt nitrate, dimethylglyoxime, and TEMPO.
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include intermediates such as 5-pyrimidinecarbaldehyde and other derivatives essential for the synthesis of this compound .
科学的研究の応用
Rosuvastatin D3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of rosuvastatin in biological samples.
Biology: Studied for its effects on lipid metabolism and its potential role in reducing oxidative stress.
Medicine: Used in clinical trials to evaluate its efficacy in lowering cholesterol levels and reducing cardiovascular risk.
Industry: Employed in the development of new formulations and drug delivery systems to enhance the bioavailability of rosuvastatin
作用機序
Rosuvastatin D3 exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in hepatic cholesterol synthesis, resulting in an upregulation of low-density lipoprotein (LDL) receptors on hepatocyte membranes and increased clearance of LDL from the bloodstream .
類似化合物との比較
Similar Compounds
- Atorvastatin
- Simvastatin
- Pravastatin
- Fluvastatin
- Lovastatin
Uniqueness
Rosuvastatin D3 is unique due to its deuterated structure, which provides improved metabolic stability and reduced susceptibility to enzymatic degradation compared to its non-deuterated counterparts. This results in enhanced bioavailability and potentially fewer side effects .
Conclusion
This compound is a valuable compound in the statin class of medications, offering significant benefits in lowering cholesterol levels and reducing cardiovascular risk. Its unique deuterated structure, efficient synthesis methods, and wide range of scientific research applications make it a compound of great interest in both academic and industrial settings.
特性
分子式 |
C22H28FN3O6S |
|---|---|
分子量 |
484.6 g/mol |
IUPAC名 |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methylsulfonyl(trideuteriomethyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m1/s1/i3D3 |
InChIキー |
BPRHUIZQVSMCRT-UJWYGDJLSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C1=NC(=C(C(=N1)C(C)C)/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)S(=O)(=O)C |
正規SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine](/img/structure/B11928759.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)
![N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928772.png)


![[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B11928791.png)
![4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid](/img/structure/B11928795.png)
![(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B11928798.png)

![5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))](/img/structure/B11928813.png)
![N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide](/img/structure/B11928814.png)

![heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11928822.png)
